molecular formula C8H10N2 B127250 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine CAS No. 146331-19-3

6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine

Cat. No.: B127250
CAS No.: 146331-19-3
M. Wt: 134.18 g/mol
InChI Key: HNOVETPPRHXNDM-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine (CAS 146331-19-3) is a versatile nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate in various research fields. This compound is of significant interest in materials science, particularly in the development of advanced corrosion inhibitors for carbon steel in acidic environments. Studies have demonstrated that derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold can achieve high inhibition efficiency, acting as mixed-type inhibitors whose adsorption on metal surfaces follows the Langmuir isotherm model . The structure of this bicyclic amine, which features a bridge carbon, makes it a valuable precursor in organic synthesis and medicinal chemistry. It is recognized as a key intermediate in the synthesis of complex molecules, such as the antibiotic cefpirome . The core structure can be efficiently synthesized from commercially available starting materials like cyclopentanone , and novel synthetic methods, including manganese-catalyzed oxidations in water, have been developed for related analogues, highlighting the ongoing interest in this chemical framework . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOVETPPRHXNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically proceeds under mild conditions using a base such as triethylamine (Et3N) as a catalyst. The reaction involves several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine involves its interaction with specific molecular targets. For example, as an inhibitor of protein kinases, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Target Compound :

  • Structure : NH₂ at position 2.
  • Application : Corrosion inhibition for carbon steel in H₂SO₄.
  • Performance : 97.7% efficiency via Langmuir adsorption (physical + chemical) .
  • Synthesis : Cycloaddition with sodium alkoxide catalysts; high yield (75% for CAPD-2 derivative) .

Comparisons :

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-2) :
    • Structure : CN at position 3, pyridyl substituents.
    • Performance : Similar inhibition mechanism but lower commercial availability.
    • Synthesis : Higher yield (75%) due to optimized nitrile group incorporation .

Cytotoxic Agents

  • 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 8) :

    • Structure : Cl at position 4, CH₃ at position 6 (pyrimidine core).
    • Application : Cytotoxicity studies; 34% synthesis yield .
    • Key Difference : Pyrimidine core vs. pyridine in the target compound; chloro substituent enhances electrophilicity for biological activity .
  • N4-(4-Methoxyphenyl)-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (Compound 9) :

    • Structure : Methoxyphenyl and amine groups.
    • Application : Enhanced solubility and DNA interaction due to polar substituents .

Coordination Ligands

  • N-(2-(Diphenylphosphaneyl)ethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-amine (L2) :
    • Structure : CH₃ at position 2, phosphine ligand.
    • Application : Zinc-heteroimidazole coordination chemistry.
    • Synthesis : 34% yield; phosphine group enables metal-binding .
    • Contrast : Target compound lacks coordinating groups, limiting use in catalysis .

Substituent-Driven Property Modifications

  • Thienyl-Substituted Derivatives (e.g., 5a–5e): Structure: Thiophene at position 2/4.
  • 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine :
    • Structure : Cl at position 2.
    • Commercial Aspect : Priced lower ($20.00/250mg) due to simpler synthesis .

Pyrimidine vs. Pyridine Core

  • 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 26979-06-6) :
    • Structure : Pyrimidine core with NH₂ at position 4.
    • Application : Unspecified biological activity; smaller molecular weight (135.17 g/mol) vs. target compound (C₈H₁₀N₂, 134.19 g/mol) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Application Efficiency/Yield Reference
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine Pyridine NH₂ (position 2) Corrosion inhibition 97.7% efficiency
CAPD-2 Pyridine CN, pyridyl groups Corrosion inhibition 75% yield
Compound 8 (4-Chloro-6-methyl-pyrimidine) Pyrimidine Cl, CH₃ (positions 4,6) Cytotoxicity 34% yield
L2 (Phosphine ligand) Pyridine CH₃, phosphine Coordination chemistry 34% yield
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Pyridine Cl (position 2) Industrial precursor $20.00/250mg

Table 2: Adsorption and Electronic Properties

Compound Adsorption Model DFT/Monte Carlo Findings
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine Langmuir (mixed) High electron density at NH₂ enhances adsorption
CAPD Derivatives Langmuir (mixed) Nitrile group improves surface coverage
Thienyl-Substituted Derivatives Not studied Increased π-stacking from thiophene

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine is a heterocyclic compound characterized by a bicyclic structure that includes a cyclopentane ring fused to a pyridine ring. This compound exhibits significant biological activity, particularly in pharmacological applications, due to its unique chemical properties and structural features. The presence of the amine group at the 2-position enhances its reactivity and potential therapeutic applications.

The biological activity of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine can be attributed to several mechanisms:

  • Calcium Channel Antagonism : The compound acts as an antagonist of calcium channels, which are crucial for various cellular processes. By binding to these channels, it inhibits their function, thereby affecting calcium-dependent signaling pathways.
  • Hypoglycemic Activity : It has been identified as having hypoglycemic effects, which may be beneficial in the treatment of diabetes.
  • Protein Kinase Inhibition : The compound shows potential as an inhibitor of protein kinases such as FGFR1, which are important targets in cancer therapy.

In Vitro Studies

  • Calcium Channel Studies : Research has demonstrated that 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine effectively inhibits calcium influx in various cell types, leading to altered cellular metabolism and signaling pathways. This inhibition can have downstream effects on muscle contraction and neurotransmitter release.
  • Hypoglycemic Effects : In animal models, the compound exhibited significant reductions in blood glucose levels, indicating its potential use as an antidiabetic agent. The exact pathways involved are still under investigation but may relate to enhanced insulin sensitivity.
  • Anticancer Activity : In studies focusing on cancer cell lines, derivatives of this compound have shown promise in inhibiting tumor growth by targeting specific kinases involved in cell proliferation and survival .

In Vivo Studies

In vivo studies have further validated the efficacy of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine:

  • Pain Management : In formalin tests for nociception in rodents, compounds derived from this structure demonstrated dose-dependent analgesic effects, suggesting potential applications in pain management therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amineBicyclic structure with amine at position 2Calcium channel antagonist; hypoglycemic
6,7-Dihydro-5H-cyclopenta[b]pyridineSimilar structure but lacks amine groupReduced biological activity compared to the amine derivative
2,3-CyclopentenopyridineBicyclic structure without additional functional groupsLess diverse biological activity

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine typically involves multicomponent condensation reactions using malononitrile and various aldehydes under optimized conditions. The resulting compound can undergo further derivatization to enhance its biological properties .

Q & A

Q. What are the common synthetic routes for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine derivatives, and how do substituent variations affect reaction efficiency?

Methodological Answer: Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine are typically synthesized via multi-step organic reactions. For example:

  • Cyclocondensation : Cyclopentanone derivatives are reacted with substituted amines or thiophenes under acidic conditions to form the fused pyridine core .
  • Chlorination : Chlorine or thiophenyl groups are introduced via electrophilic substitution, with yields varying based on substituent steric/electronic effects (e.g., 34% yield for 4-chloro-6-methyl derivatives) .
  • Functionalization : Amino or carbonitrile groups are added through nucleophilic substitution or condensation, requiring precise stoichiometry and temperature control .
    Key Factor : Substituents like electron-withdrawing groups (e.g., Cl) reduce reaction efficiency due to steric hindrance, while electron-donating groups (e.g., methoxy) improve regioselectivity .

Q. How can researchers characterize 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine derivatives analytically?

Methodological Answer: Comprehensive characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., δ 2.69–2.77 ppm for cyclopentane protons; δ 114–169 ppm for aromatic carbons) .
    • IR : Identify functional groups (e.g., C=N stretches at ~1587 cm⁻¹, NH₂ bends at ~2932 cm⁻¹) .
  • Elemental Analysis : Verify purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 74.23% calc. vs. 74.43% found) .
  • Mass Spectrometry : Confirm molecular ions (e.g., HRMS m/z 278.0725 for C₁₃H₁₄N₂O₃S) .

Q. What safety protocols are critical when handling 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine derivatives?

Methodological Answer:

  • Hazard Mitigation : Wear PPE (gloves, goggles) due to health hazards (H300: toxic if swallowed; H373: organ damage with prolonged exposure) .
  • Storage : Store in inert atmospheres at 2–8°C to prevent decomposition .
  • Emergency Response : For spills, use absorbent materials (e.g., sand) and avoid water to prevent environmental contamination (H420: hazardous to aquatic life) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological potential of these derivatives?

Methodological Answer:

  • Substituent Screening : Test analogs with varied substituents (e.g., 4-thiophenyl, 4-methoxyphenyl) to assess cytotoxicity or receptor binding .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) to quantify IC₅₀ values. For example, 4-chloro derivatives show potent cytotoxicity in cancer cell lines .
  • Computational Docking : Predict binding affinities using software like AutoDock to prioritize synthetic targets .
    Example Table :
DerivativeSubstituentBiological Activity (IC₅₀, µM)
4-Chloro-6-methyl (Compound 8)Cl, CH₃0.56 (Breast Cancer)
N4-(4-Methoxyphenyl) (Compound 9)OCH₃1.24 (Lung Cancer)
Data sourced from cytotoxicity assays .

Q. How can computational methods streamline reaction optimization for novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and transition states, reducing trial-and-error experimentation .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for cyclocondensation .
  • Feedback Loops : Integrate experimental yields (e.g., 56% for chlorination ) with computational data to refine synthetic protocols iteratively .

Q. How should researchers resolve contradictions in analytical data across studies?

Methodological Answer:

  • Case Study : Discrepancies in elemental analysis (e.g., S: 10.43% calc. vs. 10.54% found ) may arise from hygroscopic impurities.
  • Validation Steps :
    • Repeat experiments under anhydrous conditions.
    • Cross-validate with X-ray crystallography to confirm molecular packing .
    • Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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